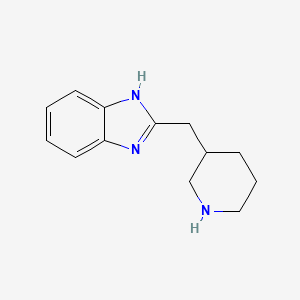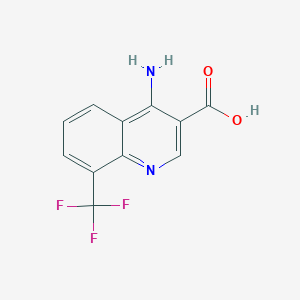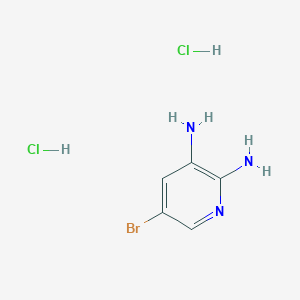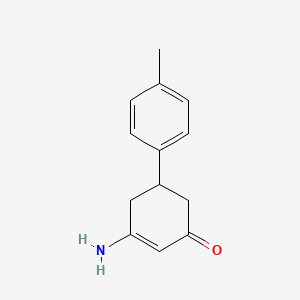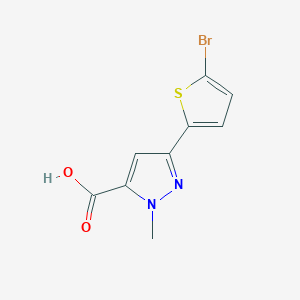
5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid” seems to be a complex organic molecule that contains a pyrazole ring, a carboxylic acid group, and a bromothiophene group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a chalcone derivative was synthesized by Claisen-Schmidt condensation reaction . Another compound with a 5-bromothiophen-2-yl fragment was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds have been involved in various reactions. For instance, boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
This compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
The general procedure for a Suzuki–Miyaura coupling involves the reaction of an organoboron compound, such as (5-bromothiophen-2-yl)boronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
The outcomes of this reaction are dependent on the specific substrates used, but in general, it allows for the formation of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties . The yields are typically good in most cases .
This compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
The general procedure for a Suzuki–Miyaura coupling involves the reaction of an organoboron compound, such as (5-bromo-2-thienyl)acetic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
The outcomes of this reaction are dependent on the specific substrates used, but in general, it allows for the formation of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties . The yields are typically good in most cases .
This compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
The general procedure for a Suzuki–Miyaura coupling involves the reaction of an organoboron compound, such as (5-bromo-2-thienyl)acetic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
The outcomes of this reaction are dependent on the specific substrates used, but in general, it allows for the formation of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties . The yields are typically good in most cases .
Propiedades
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFVSWQLFXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



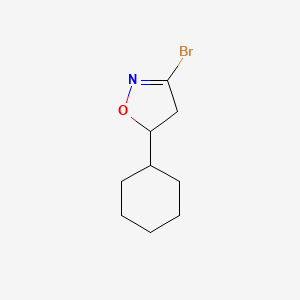
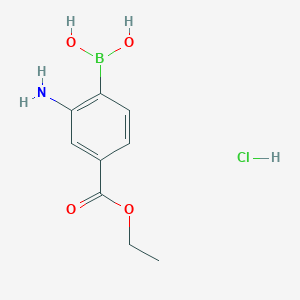
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
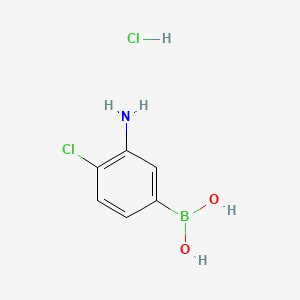
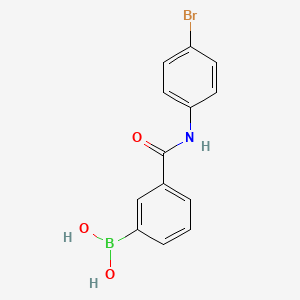
amine hydrochloride](/img/structure/B1519672.png)
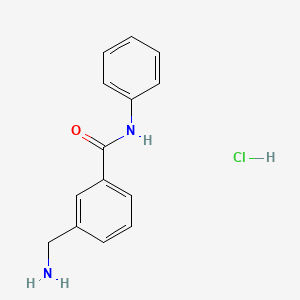
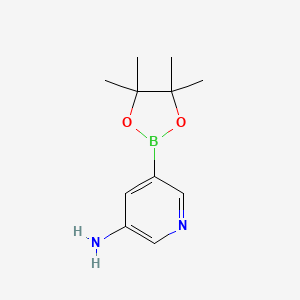
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)
